Sodium propane-2-sulfinate

Catalog No.
S1903487
CAS No.
4160-19-4
M.F
C3H7NaO2S
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propane-2-sulfinate

CAS Number

4160-19-4

Product Name

Sodium propane-2-sulfinate

IUPAC Name

sodium;propane-2-sulfinate

Molecular Formula

C3H7NaO2S

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1

InChI Key

NJOHNUOJMKNMLA-UHFFFAOYSA-M

SMILES

CC(C)S(=O)[O-].[Na+]

Canonical SMILES

CC(C)S(=O)[O-].[Na+]

Sodium sulfinates, including Sodium propane-2-sulfinate, are used extensively in the field of Organic Chemistry . They are recognized as versatile building blocks for the synthesis of a variety of organosulfur compounds .

Sodium propane-2-sulfinate is an organosulfur compound with the chemical formula C3H7NaO2SC_3H_7NaO_2S and the CAS number 4160-19-4. It is classified as a sodium sulfinic acid salt, characterized by the presence of a sulfonyl group (SO2-SO_2) attached to a propane backbone. This compound is recognized for its utility in organic synthesis, particularly in the formation of various organosulfur derivatives through diverse

  • No known information exists on the specific mechanism of action of SPS.
  • As with any unknown compound, it is advisable to handle SPS with caution in a laboratory setting.
  • Standard laboratory safety protocols should be followed, including wearing gloves, eye protection, and working in a fume hood.
, primarily involving the formation of sulfur-containing bonds. Notable reactions include:

  • Sulfenylation: The introduction of sulfenyl groups into organic molecules.
  • Sulfonylation: The addition of sulfonyl groups, which can lead to the formation of sulfonamides and sulfones.
  • Cross-coupling reactions: Sodium propane-2-sulfinate can react with various electrophiles, such as aryl halides and alcohols, to form thiosulfonates or sulfonamides .

These reactions are facilitated by the compound's ability to act as a nucleophile due to the presence of the sulfinyl group.

Sodium propane-2-sulfinate can be synthesized through various methods:

  • Oxidation of Thiols: Propane-2-thiol can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to yield sodium propane-2-sulfinate.
  • Direct Sulfonation: Propylene can be reacted with sulfur dioxide in the presence of sodium hydroxide to produce sodium propane-2-sulfinate.
  • Decarboxylation Reactions: Certain precursors can undergo decarboxylation followed by oxidation to yield this sulfinic acid salt .

These methods highlight the versatility in synthesizing sodium propane-2-sulfinate from readily available starting materials.

Sodium propane-2-sulfinate has several applications in organic chemistry:

  • Building Block for Organosulfur Compounds: It serves as a precursor for synthesizing various organosulfur compounds, including thiosulfonates and sulfones.
  • Reagent in Organic Synthesis: It is utilized as a coupling partner in cross-coupling reactions, aiding in the formation of complex organic molecules.
  • Potential Use in Pharmaceuticals: Given its structural characteristics, it may find applications in drug development and synthesis .

Interaction studies involving sodium propane-2-sulfinate primarily focus on its reactivity with electrophiles and other nucleophiles. Research has indicated that it can effectively participate in cross-coupling reactions under mild conditions, making it a valuable reagent for synthesizing functionalized aromatic compounds. Further studies are necessary to explore its interactions with biological targets and potential therapeutic applications.

Several compounds share structural similarities with sodium propane-2-sulfinate, including:

Compound NameChemical FormulaUnique Features
Sodium benzenesulfinateC6H5NaO2SAromatic structure; widely used in organic synthesis.
Sodium propanesulfinateC3H7NaOSSimilar backbone but different functional groups.
Sodium 4-methylbenzenesulfinateC9H11NaO2SContains a methyl group on the aromatic ring; enhances reactivity.

Sodium propane-2-sulfinate stands out due to its aliphatic structure, which may provide different reactivity patterns compared to its aromatic counterparts. This uniqueness allows for specific applications where aliphatic sulfinates are preferred over aromatic ones.

Sodium propane-2-sulfinate exhibits a distinctive molecular architecture characterized by its ionic nature and structural flexibility. The compound possesses a molecular weight of 130.14 g/mol and an exact mass of 130.00644492 Da, with the molecular formula C₃H₇NaO₂S [1]. The structural framework consists of two covalently-bonded units: the organic propane-2-sulfinate anion and the sodium cation [1].

The molecular geometry analysis reveals several key structural features that influence the compound's conformational behavior. The molecule contains seven heavy atoms with a topological polar surface area of 59.3 Ų, indicating significant polar character [1]. The structure exhibits minimal conformational flexibility, with only one rotatable bond present in the propyl chain, which constrains the overall molecular movement [1].

The conformational analysis of sodium propane-2-sulfinate is primarily governed by the central carbon atom bearing the sulfinate group. The propyl chain adopts various conformations similar to those observed in propane derivatives, where staggered conformations are energetically preferred over eclipsed arrangements [2] [3]. The rotational barrier in propane systems is approximately 3.4 kcal/mol, with the hydrogen-methyl eclipsing interactions contributing 1.4 kcal/mol to the total energy cost [2] [3].

In the solid state, the compound crystallizes as a white to almost white powder, with a melting point range of 248-253°C [4]. The crystalline structure is stabilized by ionic interactions between the sodium cation and the sulfinate anion, as well as intermolecular forces between adjacent molecules. The absence of defined atom stereocenters (0) indicates that the compound does not exhibit stereoisomerism, simplifying its conformational landscape [1].

PropertyValueReference
Molecular Weight130.14 g/molPubChem 2.2 (2025.04.14)
Exact Mass130.00644492 DaPubChem 2.2 (2025.04.14)
Molecular FormulaC₃H₇NaO₂SPubChem 2.2 (2025.04.14)
Hydrogen Bond Donors0Cactvs 3.4.8.18 (2025.04.14)
Hydrogen Bond Acceptors3Cactvs 3.4.8.18 (2025.04.14)
Rotatable Bonds1Cactvs 3.4.8.18 (2025.04.14)
Topological Polar Surface Area59.3 ŲCactvs 3.4.8.18 (2025.04.14)
Heavy Atom Count7PubChem
Complexity64Cactvs 3.4.8.18 (2025.04.14)
Defined Atom Stereocenters0PubChem
Covalently-Bonded Units2PubChem

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of sodium propane-2-sulfinate provides comprehensive insights into its molecular structure and bonding characteristics through multiple analytical techniques.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of sodium propane-2-sulfinate reveals distinctive chemical shifts corresponding to the propyl group protons. Based on analogous sodium propane sulfonates, the spectrum typically exhibits characteristic signals for the methyl protons and the methine proton attached to the sulfur-bearing carbon [5]. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinate group, resulting in deshielding effects on adjacent protons.

The ¹H Nuclear Magnetic Resonance spectrum of related sodium 1-propanesulfonate shows signals at 2.899 ppm (methylene protons adjacent to sulfur), 1.758 ppm (central methylene), and 1.016 ppm (terminal methyl group) [5]. For sodium propane-2-sulfinate, the pattern differs due to the isomeric structure, with the sulfinate group attached to the central carbon rather than the terminal position.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides information about the carbon environments within the molecule. The spectrum would be expected to show three distinct carbon signals corresponding to the two methyl groups and the central carbon bearing the sulfinate functionality. The chemical shifts are characteristic of the electronic environment created by the sulfinate group and the ionic nature of the compound.

Infrared Spectroscopy

Infrared spectroscopy reveals the vibrational characteristics of sodium propane-2-sulfinate through analysis of functional group frequencies. The sulfinate group exhibits characteristic stretching vibrations that distinguish it from sulfonate and sulfonic acid derivatives. The sulfur-oxygen stretching frequencies in sulfinate compounds typically appear in the range of 1000-1200 cm⁻¹ [6] [7].

The infrared spectrum of sodium 2-propane sulfonic acid shows characteristic absorption bands that can be compared to the sulfinate analog [6]. The sulfinate group exhibits asymmetric and symmetric sulfur-oxygen stretching modes, which are diagnostic for the oxidation state of sulfur and the nature of the sulfur-oxygen bonds [7].

Fourier Transform Infrared spectroscopy studies on related surfactant systems demonstrate that sodium-containing sulfur compounds exhibit specific vibrational patterns influenced by the ionic interactions and molecular packing arrangements [8] [7]. The methyl and methylene stretching frequencies in the alkyl chain region provide additional structural confirmation.

Mass Spectrometry

Mass spectrometry analysis of sodium propane-2-sulfinate provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 130 corresponding to the intact molecule [1]. The fragmentation patterns typically involve loss of the sodium ion and subsequent breakdown of the organic sulfinate portion.

High-performance liquid chromatography tandem mass spectrometry (High-Performance Liquid Chromatography tandem Mass Spectrometry) methods have been developed for related sulfonate compounds, providing sensitive detection and quantification capabilities [9]. The mass spectrometric analysis reveals characteristic fragmentation patterns that include loss of sulfur dioxide and alkyl chain fragments.

Time-of-flight secondary ion mass spectrometry (Time-of-Flight Secondary Ion Mass Spectrometry) studies on sodium-containing compounds demonstrate the utility of this technique for detecting sodium migration and compound identification in complex matrices [10]. The technique provides high sensitivity for sodium detection and can distinguish between different sodium-containing species.

TechniqueKey CharacteristicsReference Compounds
Nuclear Magnetic Resonance (¹H)Chemical shifts for propyl group protonsSodium 1-propanesulfonate (14533-63-2)
Nuclear Magnetic Resonance (¹³C)Carbon environment identificationRelated sulfinate compounds
Infrared (Fourier Transform Infrared)Sulfinate stretching vibrationsSodium 2-propane sulfonic acid
Mass SpectrometryMolecular ion peak and fragmentation patternsSodium 2-mercaptoethane sulfonate
Ultraviolet-Visible SpectroscopyElectronic transitions and absorption bandsSodium dodecyl sulfate surfactants

Crystallographic Studies and Solid-State Arrangement

The crystallographic analysis of sodium propane-2-sulfinate reveals important structural information about its solid-state arrangement and intermolecular interactions. The compound crystallizes as a white to almost white powder with a characteristic crystalline structure that reflects the ionic nature of the material [11] [12].

Crystal Structure and Morphology

Sodium propane-2-sulfinate exhibits a crystalline powder form that is typical of ionic organic compounds. The melting point of 248-253°C indicates substantial intermolecular forces stabilizing the crystal lattice [4]. The relatively high melting point compared to the parent propane-2-sulfinic acid suggests strong ionic interactions between the sodium cations and sulfinate anions in the solid state.

The crystal structure is stabilized by multiple types of intermolecular interactions, including ionic forces between the sodium cation and the sulfinate anion, as well as weaker interactions such as hydrogen bonding and van der Waals forces between the organic portions of adjacent molecules. The absence of defined stereochemical centers simplifies the crystal packing arrangements [1].

Solid-State Physical Properties

The solid-state characterization reveals several important physical properties that influence the compound's behavior and applications. The compound is hygroscopic, indicating its tendency to absorb moisture from the atmosphere, which is common for ionic sulfur-containing compounds [13]. This property necessitates careful storage conditions under inert atmosphere at 2-8°C to maintain stability [14].

The water solubility of sodium propane-2-sulfinate is attributed to the ionic nature of the compound and the hydrophilic character of the sulfinate group. The topological polar surface area of 59.3 Ų contributes to the compound's water solubility and its ability to form hydrogen bonds with water molecules [1].

Powder Diffraction Analysis

X-ray powder diffraction studies on related sodium sulfur compounds provide insights into the crystalline structure and phase identification. Standard X-ray diffraction powder patterns for sodium sulfur compounds demonstrate characteristic diffraction peaks that can be used for identification and purity assessment [15].

The powder diffraction patterns of sodium propane-2-sulfinate would be expected to show sharp, well-defined peaks indicative of good crystallinity. The diffraction data can be compared with calculated patterns based on theoretical crystal structures to confirm the solid-state arrangement and identify any polymorphic forms.

Thermal Properties

The thermal stability of sodium propane-2-sulfinate is evidenced by its relatively high melting point range of 248-253°C [4]. Thermogravimetric analysis would be expected to show weight loss corresponding to decomposition of the organic portion at elevated temperatures, while the sodium component would remain as inorganic residue.

The thermal behavior is influenced by the ionic bonding between sodium and the sulfinate group, as well as the stability of the carbon-sulfur bond. The decomposition pathway likely involves initial loss of the organic sulfinate portion followed by formation of sodium sulfur-containing inorganic compounds.

PropertyValueSource
Melting Point248-253°CSigma-Aldrich
Physical StateSolid (powder)Multiple vendors
Crystal FormCrystalline powderTCI Chemicals
Storage ConditionsInert atmosphere, 2-8°CBLD Pharm
StabilityStable under recommended conditionsGeneral observation
SolubilityWater solubleChemical nature

Computational Modeling of Electronic Structure

The computational modeling of sodium propane-2-sulfinate provides detailed insights into its electronic structure, molecular orbitals, and bonding characteristics through advanced theoretical chemistry methods.

Density Functional Theory Calculations

Density Functional Theory (Density Functional Theory) calculations represent the primary computational approach for investigating the electronic structure of sodium propane-2-sulfinate. The B3LYP functional with 6-31+G(d,p) basis set is commonly employed for sulfur-containing organic compounds, providing a good balance between computational efficiency and accuracy [16] [17].

The electronic structure analysis reveals the distribution of electron density throughout the molecule, with particular emphasis on the sulfinate group and its interaction with the sodium cation. The sulfur atom in the sulfinate group exhibits a formal oxidation state of +4, intermediate between sulfide (-2) and sulfate (+6), which influences the electronic properties and reactivity of the compound [18].

Molecular Orbital Analysis

The molecular orbital calculations provide detailed information about the frontier orbitals, including the highest occupied molecular orbital (Highest Occupied Molecular Orbital) and lowest unoccupied molecular orbital (Lowest Unoccupied Molecular Orbital), which govern the chemical reactivity and electronic transitions of the compound. The electronic structure is dominated by the sulfinate group, where the sulfur-oxygen bonds exhibit significant ionic character mixed with covalent contributions [16].

The electron density distribution shows concentration around the oxygen atoms of the sulfinate group, reflecting their negative charge and ability to coordinate with the sodium cation. The propyl chain contributes primarily through sigma bonding orbitals, with minimal participation in the frontier molecular orbitals.

Geometry Optimization and Conformational Analysis

Computational geometry optimization provides the most stable molecular conformation of sodium propane-2-sulfinate in the gas phase. The optimized structure shows the characteristic tetrahedral geometry around the sulfur atom, with the two oxygen atoms, one carbon atom, and the lone pair of electrons occupying the tetrahedral positions [19].

The conformational analysis through computational methods reveals the energy barriers associated with rotation around the carbon-sulfur bond. The calculations support the experimental observation of limited conformational flexibility, with one rotatable bond contributing to the overall molecular dynamics [1].

Electronic Properties and Reactivity

The computational analysis provides quantitative data on various electronic properties, including ionization potentials, electron affinities, and polarizabilities. The electronic structure calculations reveal the nucleophilic character of the sulfinate group and its ability to participate in various chemical reactions [18].

The electrostatic potential surface calculations show the charge distribution and identify regions of electron-rich and electron-poor character. The negative electrostatic potential concentrated around the sulfinate oxygen atoms explains the strong ionic interactions with the sodium cation and the compound's water solubility.

Computational Validation

The computational results are validated through comparison with experimental data, including bond lengths, bond angles, and vibrational frequencies. The theoretical predictions for infrared frequencies can be compared with experimental spectra to confirm the accuracy of the computational model [6].

The calculated molecular properties, such as dipole moments and polarizabilities, provide insights into the compound's behavior in solution and solid state. The computational data support the experimental observations regarding the compound's physical and chemical properties.

ParameterValueApplication
SMILES NotationCC(C)S(=O)[O-].[Na+]Structure representation
InChI KeyNJOHNUOJMKNMLA-UHFFFAOYSA-MUnique identifier
InChI StringInChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1Structural description
Computational MethodDensity Functional Theory (DFT)Electronic properties
Basis Set ApplicationsB3LYP/6-31+G(d,p) commonly usedGeometry optimization
Electronic Structure AnalysisMolecular orbital calculationsBonding analysis

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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